GSK2636771 is a potent, orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, specifically targeting the p110β isoform. [, , , , , , , , ] This pathway plays a critical role in various cellular processes, including growth, survival, and metabolism. [] Dysregulation of this pathway, often through PTEN loss, is implicated in various cancers, making it an attractive target for therapeutic intervention. [, , , , , , , , , ] GSK2636771 is classified as a selective PI3Kβ inhibitor and has garnered significant attention in cancer research due to its potential as a targeted therapy. [, , , , , , , , , , , , , , , , , , , ]
GSK2636771 is a selective inhibitor of phosphoinositide 3-kinase beta, a member of the phosphoinositide 3-kinase family that plays a crucial role in various cellular processes, including growth, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in tumors characterized by aberrant phosphoinositide 3-kinase signaling.
GSK2636771 was developed by GlaxoSmithKline and is classified as a small-molecule inhibitor targeting the beta isoform of phosphoinositide 3-kinase. This compound has been studied for its ability to selectively inhibit this enzyme, which is implicated in several cancer types, making it a candidate for targeted cancer therapies.
The synthesis of GSK2636771 involves several key steps:
The detailed synthetic pathway includes the formation of intermediates that undergo transformations leading to the final product. For instance, one step involves coupling an intermediate with a specific aryl halide to introduce necessary functional groups essential for biological activity .
GSK2636771 has a complex molecular structure characterized by multiple functional groups that confer its biological activity. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol. The structure features a pyrido[1,2-a]pyrimidine core that is critical for its interaction with phosphoinositide 3-kinase beta.
The structural analysis reveals specific binding sites that facilitate interaction with the target enzyme, contributing to its selectivity and potency. Crystallographic studies have provided insights into the binding conformation of GSK2636771 within the active site of phosphoinositide 3-kinase beta .
GSK2636771 participates in various chemical reactions that are pivotal for its activity:
The compound's reactivity profile has been studied extensively to understand its stability and interactions under physiological conditions .
The mechanism of action of GSK2636771 involves:
Experimental data indicate that GSK2636771 effectively reduces cell viability in various cancer cell lines through this mechanism .
GSK2636771 has significant potential applications in scientific research and clinical settings:
GSK2636771 represents a paradigm shift in targeted cancer therapy as a first-in-class, orally bioavailable phosphoinositide 3-kinase beta (PI3Kβ)-selective inhibitor. This small molecule compound functions through competitive inhibition at the adenosine triphosphate (ATP)-binding site of PI3Kβ, exhibiting nanomolar potency and remarkable isoform specificity. Its development addresses the critical need for precision therapeutics targeting cancers driven by PTEN loss, where conventional PI3K inhibitors show limited efficacy. The compound's emergence stems from advanced structural biology insights enabling rational drug design against PI3Kβ's unique catalytic domain, distinguishing it from other class I PI3K isoforms [1] [4]. Unlike pan-PI3K inhibitors that broadly suppress all class I isoforms, GSK2636771 achieves selective pathway inhibition while minimizing off-target effects, positioning it as a strategic therapeutic for molecularly defined malignancies.
The PI3K pathway constitutes a fundamental signaling network regulating essential cellular processes including proliferation, metabolism, and survival. Class I PI3K comprises four catalytic isoforms (α, β, δ, γ), each with distinct biological functions and expression patterns. PI3Kβ stands apart through its ubiquitous tissue expression and unique activation mechanisms. Unlike PI3Kα, which responds primarily to receptor tyrosine kinases (RTKs), PI3Kβ can be activated directly by G-protein coupled receptors (GPCRs) and demonstrates constitutive activity when bound to membranes through its lipid-binding domains. This independence from receptor-specific activation renders PI3Kβ a critical signaling node, particularly when alternative pathways are compromised [1] [7].
Table 1: Biological and Functional Characteristics of Class I PI3K Isoforms
Isoform | Primary Activators | Tissue Expression | Role in PTEN-Deficient Context |
---|---|---|---|
p110α (PI3Kα) | Receptor Tyrosine Kinases (RTKs) | Ubiquitous | Secondary compensation mechanism |
p110β (PI3Kβ) | G-protein Coupled Receptors (GPCRs), Integrins | Ubiquitous | Primary signaling driver |
p110δ (PI3Kδ) | Immune receptor engagement | Leukocytes | Limited relevance |
p110γ (PI3Kγ) | Chemokine receptors | Leukocytes, Cardiovascular | Limited relevance |
GSK2636771's mechanism centers on high-affinity binding to PI3Kβ's catalytic pocket, inducing a conformational change that prevents ATP binding and subsequent phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This selective inhibition disrupts downstream AKT activation and mTOR signaling, effectively inducing cancer cell cycle arrest and apoptosis specifically in PI3Kβ-dependent tumors. Preclinically, GSK2636771 demonstrated >100-fold selectivity for PI3Kβ over other class I isoforms, with minimal activity against class II/III PI3Ks or distantly related kinases. This specificity translates to potent suppression of PIP3 production and AKT phosphorylation in PTEN-null cell lines, while sparing PI3Kα-dependent cells even at micromolar concentrations [3] [4].
The therapeutic rationale for isoform-selective inhibition is underscored by the dose-limiting toxicities associated with pan-PI3K inhibitors, particularly hyperglycemia and insulin resistance resulting from systemic PI3Kα inhibition. GSK2636771 circumvents these metabolic complications through its β-selectivity, preserving glucose homeostasis while maintaining antitumor efficacy in appropriate molecular contexts. Pharmacodynamic studies confirm that GSK2636771 achieves sustained pathway suppression in tumor tissue, evidenced by reduced phospho/total AKT ratios in both surrogate tissues and tumor biopsies from treated patients [4] [5].
The tumor suppressor PTEN (phosphatase and tensin homolog) functions as the primary counterbalance to PI3K signaling by dephosphorylating PIP3 back to PIP2. In PTEN-deficient malignancies, this critical regulatory brake is disabled, resulting in pathological PIP3 accumulation and constitutive AKT activation. Research has revealed that among class I PI3K isoforms, PI3Kβ assumes dominance in PTEN-null contexts through a mechanism of compensatory hyperactivation. This occurs because PTEN loss disproportionately elevates PIP3 substrates that preferentially activate PI3Kβ over other isoforms. Consequently, PTEN-deficient cells develop a synthetic lethal dependency on PI3Kβ signaling for survival—a vulnerability absent in PTEN-intact cells [2] [8].
Table 2: Mechanisms and Prevalence of PTEN Dysfunction Across Cancers
Cancer Type | PTEN Alteration Prevalence | Primary Alteration Mechanisms | PI3Kβ Dependency |
---|---|---|---|
Glioblastoma Multiforme | 41.9% | Mutations, Homozygous deletion | Established |
Uterine Carcinoma | 66.3% | Mutations, Epigenetic silencing | Established |
Prostate Cancer | 13.6% | Deep deletions, Promoter methylation | Established |
Melanoma | 12.4% | Mutations, Copy number loss | Established |
Non-Small Cell Lung Cancer | Up to 11.2% | Mutations, Epigenetic silencing | Emerging evidence |
The molecular basis for this dependency involves distinct activation kinetics and membrane recruitment mechanisms specific to PI3Kβ. Unlike PI3Kα, which requires RTK-mediated recruitment, PI3Kβ directly interacts with membrane phospholipids and small GTPases (e.g., Rac/Cdc42) that remain active in PTEN-deficient cells. Genomic analyses further reveal that a subset of PTEN-deficient tumors exhibit PIK3CB amplification (encoding p110β), creating a dual oncogenic driver scenario. The first-in-human study of GSK2636771 clinically validated this dependency, demonstrating that patients with PTEN-deficient advanced solid tumors harboring PIK3CB amplification achieved significant clinical benefit, including one castrate-resistant prostate cancer patient with a durable partial response exceeding one year [4].
Beyond cancer cell-intrinsic effects, PTEN deficiency reshapes the tumor microenvironment (TME) toward immunosuppression through PI3Kβ-mediated mechanisms. Preclinical models reveal that PTEN loss increases secretion of immunosuppressive cytokines (CCL2, VEGF) while decreasing T-cell infiltration and interferon responsiveness. This creates a "cold" tumor microenvironment resistant to immune checkpoint blockade. GSK2636771 counteracts these effects by normalizing chemokine expression and restoring T-cell infiltration in PTEN-null models, providing a rationale for combining PI3Kβ inhibitors with immunotherapy—particularly in melanoma and prostate cancers where PTEN loss correlates with immunotherapy resistance [9].
Table 3: Clinical Responses to GSK2636771 in PTEN-Deficient Solid Tumors (First-in-Human Study Data)
Tumor Type | PTEN Status | PIK3CB Status | Best Response | Duration of Benefit |
---|---|---|---|---|
Castrate-Resistant Prostate Cancer | Deficient | Amplification | Partial Response | >1 year |
Castrate-Resistant Prostate Cancer | Deficient | Mutation | Stable Disease | ≥34 weeks |
Castrate-Resistant Prostate Cancer | Deficient | Mutation | Stable Disease | ≥34 weeks |
Various Advanced Solid Tumors | Deficient | Wild-type | Stable Disease | ≥24 weeks (n=8 patients) |
The synthetic lethality between PTEN loss and PI3Kβ inhibition represents a precision medicine paradigm for multiple cancer types. PTEN inactivation occurs through diverse mechanisms—including somatic mutations (missense, nonsense, frameshift), homozygous deletions, promoter hypermethylation, and post-translational modifications—all converging on pathway hyperactivation. Importantly, each alteration creates equivalent therapeutic vulnerability to PI3Kβ inhibition regardless of the specific mechanism of PTEN loss. This broad applicability addresses a significant unmet need in cancers like uterine carcinoma (66.3% PTEN-altered) and glioblastoma (41.9% PTEN-altered) where conventional therapies show limited efficacy against molecularly defined subsets [8] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7